![molecular formula C24H32N6O2 B14093875 N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide CAS No. 6342-32-1](/img/structure/B14093875.png)
N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide is a complex organic compound characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a hexanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with hexanediamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 60°C
- Catalyst: Acidic or basic catalysts to facilitate the condensation reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide undergoes various chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form N-oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products
Oxidation: N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide N-oxide
Reduction: N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylamino]hexanediamide
Substitution: Nitrated or halogenated derivatives of the original compound
Aplicaciones Científicas De Investigación
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaminobenzaldehyde: A simpler analog with similar electronic properties but lacking the hexanediamide backbone.
Michler’s ketone (bis[4-(dimethylamino)phenyl]methanone): Shares the dimethylamino-phenyl structure but differs in the central functional group.
Propiedades
Número CAS |
6342-32-1 |
|---|---|
Fórmula molecular |
C24H32N6O2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide |
InChI |
InChI=1S/C24H32N6O2/c1-29(2)21-13-9-19(10-14-21)17-25-27-23(31)7-5-6-8-24(32)28-26-18-20-11-15-22(16-12-20)30(3)4/h9-18H,5-8H2,1-4H3,(H,27,31)(H,28,32)/b25-17-,26-18- |
Clave InChI |
LZDPNPOQTNNHAC-MFYXSQMNSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)/C=N\NC(=O)CCCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093796.png)
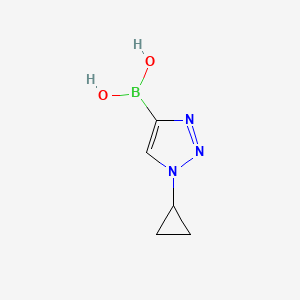
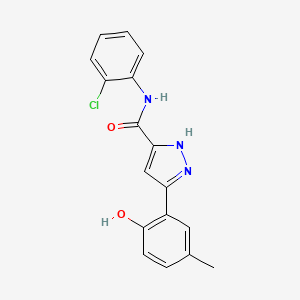
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
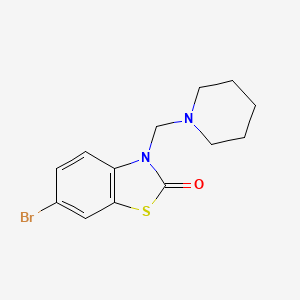
![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)
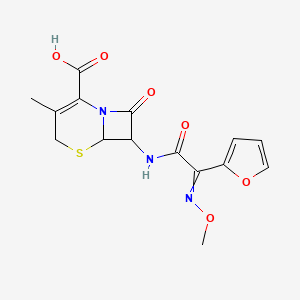
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
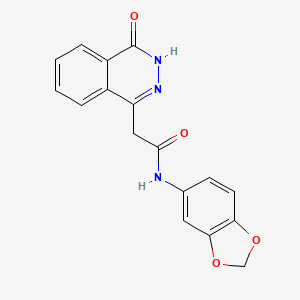
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
